2-Acetylquinoxaline
Overview
Description
2-Acetylquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The acetyl group attached to the quinoxaline structure suggests potential for various chemical reactions and biological activities. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, as well as its potential applications in medicinal chemistry, particularly as an antitubercular agent .
Synthesis Analysis
The synthesis of 2-acetylquinoxaline derivatives has been a subject of interest due to their biological activities. One study describes the synthesis of 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, which showed promising antitubercular activity . Another study focused on the synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide, which was achieved with an overall yield of 86% through the oxidation of o-nitro-aniline and Beirut reaction of benzofuraxan and acetylacetone . These methods highlight the potential for industrial application due to their ease of operation and high yield.
Molecular Structure Analysis
The molecular structure of 2-acetylquinoxaline derivatives has been examined in several studies. For instance, the crystal structure of 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate was determined, revealing that the dihydroquinoxaline moiety deviates slightly from planarity and the acetic acid substituent is nearly orthogonal to this plane . Such structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
2-Acetylquinoxaline and its derivatives undergo various chemical reactions. An unusual chlorine substitution was observed during the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, leading to the formation of a chloro compound and loss of the N-oxide function . This reaction suggests a nucleophilic mechanism and highlights the reactivity of the oxygen function at position 3 of the quinoxaline 1-oxides. Additionally, the formation of a naphthalenic system was reported by the addition of 1,1-dimethoxyethene to 2-acetyl-1,4-benzoquinone, followed by ring transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetylquinoxaline derivatives are influenced by their molecular structure. The presence of the acetyl group can affect the compound's polarity, solubility, and reactivity. For example, the use of acetylquinine immobilized on silica as a chiral stationary phase in chromatography demonstrates the compound's utility in separating enantiomers of various acids and amino acid derivatives . This application relies on the specific interactions between the stationary phase and the compounds being separated, which are dictated by the physical and chemical properties of the acetylquinine.
Scientific Research Applications
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been synthesized via many different methods and have shown diverse pharmacological activities .
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Pharmaceutical Field : Quinoxaline derivatives have been found to exhibit various bioactivities of pharmacotherapeutic interests . They have been used in the design and development of new acetylcholinesterase inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s.
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Biological Field : Quinoxaline derivatives have shown diverse biological properties. They have been used in antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
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Chemical Field : Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These methods include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .
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Material Science : Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
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Real-Time PCR : 2-Acetylquinoxaline has been used in real-time PCR applications .
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Cell and Gene Therapy : 2-Acetylquinoxaline has been used in cell and gene therapy applications .
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Antiviral Research : A series of quinoxaline-2-mercaptoacetyl urea analogs was devised and tested for their antiviral properties on Marburg, Ebola VP40 VLP budding assays in HEK293T cells .
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Redox Processes : 2-Acetylquinoxaline thiosemicarbazone has been used in redox processes .
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Spectroscopy, Elemental and Isotope Analysis : 2-Acetylquinoxaline has been used in spectroscopy, elemental and isotope analysis .
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Mass Spectrometry : 2-Acetylquinoxaline has been used in mass spectrometry .
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Chromatography : 2-Acetylquinoxaline has been used in chromatography .
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Organic Sensitizers for Solar Cell Applications : Quinoxaline has been used in the design and development of organic sensitizers for solar cell applications .
Safety And Hazards
Future Directions
Quinoxaline derivatives have shown potential in various fields due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there are many potential future directions for the research and development of 2-Acetylquinoxaline and other quinoxaline derivatives .
properties
IUPAC Name |
1-quinoxalin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGILLQQUULMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455348 | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylquinoxaline | |
CAS RN |
25594-62-1 | |
Record name | 1-(2-Quinoxalinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25594-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYLQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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